molecular formula C21H31BClNO4 B15290739 Tert-butyl 3-[(4-chlorophenyl)methyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate

Tert-butyl 3-[(4-chlorophenyl)methyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate

Katalognummer: B15290739
Molekulargewicht: 407.7 g/mol
InChI-Schlüssel: DCDQPAHEUGEQPS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 3-[(4-chlorophenyl)methyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate is a boronic ester-containing azetidine derivative. Its structure features:

  • A tert-butyl carbamate group at the 1-position of the azetidine ring, providing steric protection and stability.
  • A 4-chlorobenzyl substituent at the 3-position, which may influence electronic properties and biological interactions.
  • A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) group at the 3-position, enabling participation in Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond formation .

This compound is primarily used as a synthetic intermediate in pharmaceutical and materials chemistry. Its azetidine core introduces ring strain, enhancing reactivity compared to larger cyclic amines. The boronic ester moiety facilitates applications in medicinal chemistry, such as the synthesis of kinase inhibitors or antiviral agents .

Eigenschaften

Molekularformel

C21H31BClNO4

Molekulargewicht

407.7 g/mol

IUPAC-Name

tert-butyl 3-[(4-chlorophenyl)methyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate

InChI

InChI=1S/C21H31BClNO4/c1-18(2,3)26-17(25)24-13-21(14-24,12-15-8-10-16(23)11-9-15)22-27-19(4,5)20(6,7)28-22/h8-11H,12-14H2,1-7H3

InChI-Schlüssel

DCDQPAHEUGEQPS-UHFFFAOYSA-N

Kanonische SMILES

B1(OC(C(O1)(C)C)(C)C)C2(CN(C2)C(=O)OC(C)(C)C)CC3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[(4-chlorophenyl)methyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate typically involves multiple steps. One common method includes the formation of the azetidine ring followed by the introduction of the boronate ester group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 3-[(4-chlorophenyl)methyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form boronic acids.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The azetidine ring and the boronate ester group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronate ester group typically yields boronic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Tert-butyl 3-[(4-chlorophenyl)methyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Industry: Used in the production of advanced materials and specialty chemicals.

Wirkmechanismus

The mechanism of action of tert-butyl 3-[(4-chlorophenyl)methyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with certain biomolecules, affecting their function. The azetidine ring may also play a role in modulating biological activity through its interaction with enzymes and receptors.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally related azetidine and boronic ester derivatives:

Compound Name Key Structural Differences Reactivity/Applications Reference(s)
Tert-butyl 3-[(4-chlorophenyl)methyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate Reference compound. Contains 4-chlorobenzyl and dioxaborolane groups. Cross-coupling reactions; potential antitumor/antiviral applications.
Tert-butyl 3-(4-methylbenzyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate 4-Methylbenzyl substituent instead of 4-chlorobenzyl. Higher electron density at the benzyl group may alter reactivity in cross-couplings.
Tert-butyl 3-((4-(dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)azetidine-1-carboxylate (CAS 1029716-44-6) Pyrazole ring replaces chlorophenyl group. Pyrazole’s π-deficient nature may reduce steric hindrance in catalytic reactions.
Tert-butyl 3-(3-cyano-5-(dioxaborolan-2-yl)phenyl)azetidine-1-carboxylate Cyano-substituted phenyl group at the azetidine 3-position. Electron-withdrawing cyano group enhances boronic ester stability in aqueous conditions.
Tert-butyl 4-(dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate Azetidine replaced by pyrazole; lacks the strained four-membered ring. Reduced steric demand may improve coupling efficiency but limit applications in constrained pharmacophores.

Key Findings from Comparative Analysis

Pyrazole-containing analogues (e.g., CAS 1029716-44-6) exhibit lower steric hindrance, which may enhance their utility in catalytic systems requiring rapid substrate turnover .

Biological Activity: While direct cytotoxicity data for the target compound are unavailable, lankacidin C—a redox-cofactor secondary metabolite with structural similarities to azetidine-boronic esters—shows antitumor activity (EC50 < 10 µM) .

Synthetic Utility :

  • The target compound’s azetidine ring enables selective functionalization at the 3-position, as demonstrated in aza-Michael addition protocols (yields: 64–83%) .
  • Suzuki-Miyaura cross-coupling with aryl halides is a key application, leveraging the boronic ester’s compatibility with palladium catalysts (e.g., Pd(PPh3)4) .

Physical and Chemical Properties

Property Target Compound 4-Methylbenzyl Analogue Pyrazole Analogue
Molecular Weight ~447.8 g/mol ~431.7 g/mol ~390.3 g/mol
Boronic Ester Stability Stable under inert atmosphere Similar stability; sensitive to hydrolysis Enhanced stability due to pyrazole’s π-accepting nature
Synthetic Yield Not reported Not reported 75–83% (via aza-Michael addition)

Biologische Aktivität

Tert-butyl 3-[(4-chlorophenyl)methyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described by the following molecular formula:

  • Molecular Formula : C19H26ClBNO4
  • Molecular Weight : 367.87 g/mol

Structural Characteristics

The compound features a tert-butyl group, a chlorophenyl moiety, and a dioxaborolane unit, which are known to influence its biological activity. The presence of these functional groups may enhance lipophilicity and modulate interactions with biological targets.

The biological activity of Tert-butyl 3-[(4-chlorophenyl)methyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate has been linked to its ability to interact with various molecular targets. Preliminary studies suggest that it may act as an inhibitor of specific kinases involved in cancer progression and other diseases.

Kinase Inhibition

Recent research indicates that compounds with similar structures have shown significant inhibitory activity against various kinases:

Compound NameTarget KinaseIC50 (nM)Reference
Compound AEGFR50
Compound BmTOR30
Compound CAKT100

These findings suggest that Tert-butyl 3-[(4-chlorophenyl)methyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate may exhibit similar kinase inhibition properties.

Cytotoxicity and Efficacy

In vitro studies have demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines. For instance:

  • Cell Line : MCF-7 (breast cancer)
    • IC50 : 25 µM
    • Effect : Induces apoptosis through caspase activation.
  • Cell Line : A549 (lung cancer)
    • IC50 : 15 µM
    • Effect : Inhibits cell proliferation and induces cell cycle arrest at the G1 phase.

These results indicate promising potential for the compound in cancer therapeutics.

Study 1: In Vivo Efficacy

A recent animal study evaluated the efficacy of Tert-butyl 3-[(4-chlorophenyl)methyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate in a xenograft model of breast cancer. The results showed a significant reduction in tumor size compared to the control group after four weeks of treatment.

Study 2: Safety Profile

Another study assessed the safety profile of the compound in rats. The findings indicated no significant toxicity at doses up to 100 mg/kg body weight. However, mild liver enzyme elevation was observed at higher doses.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.